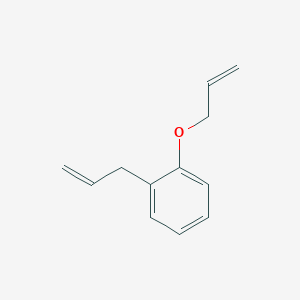

1-(Allyloxy)-2-allylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

3383-05-9 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-prop-2-enoxy-2-prop-2-enylbenzene |

InChI |

InChI=1S/C12H14O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h3-6,8-9H,1-2,7,10H2 |

InChI Key |

LRGCQJJYMUCWGH-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1OCC=C |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC=C |

Pictograms |

Irritant |

Origin of Product |

United States |

Precision Synthetic Methodologies for 1 Allyloxy 2 Allylbenzene and Its Functionalized Analogues

O-Allylation Strategies for Allyl Aryl Ether Formation

The formation of the allyloxy bond is a fundamental step in the synthesis of the target compound. Various methodologies have been developed to achieve this transformation efficiently and selectively.

Classical Williamson Ether Synthesis Approaches to Allyloxyarene Scaffolds

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a widely used method for preparing ethers, including allyloxyarenes. wikipedia.org This reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.org In the context of synthesizing 1-(allyloxy)-2-allylbenzene, this would involve the reaction of an allyl halide with a deprotonated alcohol (alkoxide). wikipedia.org

The general mechanism involves a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic alkoxide, occurring in a single, concerted step. wikipedia.org For the synthesis of aryl ethers, a phenoxide is used as the nucleophile. The reaction is generally effective for primary alkyl halides. masterorganicchemistry.com

| Reactants | Reagents | Product | Reaction Type |

| Aliphatic/Aromatic Alcohol and Allyl Halide | Base, Solvent (e.g., DMSO, DMF) | Ether | SN2 |

Table 1: Overview of the Williamson Ether Synthesis jk-sci.com

Aryl ethers are commonly synthesized using bases such as NaOH, KOH, K2CO3, or Cs2CO3. jk-sci.com The choice of a dipolar aprotic solvent helps to minimize side reactions like dehydrohalogenation. jk-sci.com While the Williamson ether synthesis is robust, challenges can arise, including the potential for C-alkylation in addition to the desired O-alkylation with alkali phenoxides. jk-sci.com

Advanced Catalytic Methods for Selective O-Allylation, e.g., Cetyltrimethylammonium Bromide (CTAB) Catalysis

To enhance the efficiency and selectivity of O-allylation, advanced catalytic methods have been developed. One such approach utilizes cetyltrimethylammonium bromide (CTAB) as a micellar catalyst. This method has been shown to be effective in the O-allylation of eugenol, a related phenol (B47542) derivative, to produce 4-allyl-1-(allyloxy)-2-methoxybenzene. researchgate.net

The use of CTAB allows the reaction to be carried out at room temperature, which is advantageous as it helps to prevent the Claisen rearrangement, a common side reaction with allyl aryl ethers at higher temperatures. researchgate.net In a study on the O-allylation of eugenol, an optimal CTAB concentration of 1.21 × 102 mM resulted in a yield of 81.10%. researchgate.net This micellar catalysis approach demonstrates a simple and effective system for O-allylation, reducing the required reaction temperature and minimizing undesired byproducts. researchgate.net

Other advanced methods for selective O-allylation include palladium-catalyzed reactions. For instance, a Pd/Lewis acid co-catalytic system has been developed for the site-selective mono-O-allylation of polyols, showcasing the potential for high selectivity in complex molecules. bohrium.com

Multi-Component Synthetic Pathways to Diverse this compound Derivatives

The synthesis of functionalized analogues of this compound often requires multi-step pathways involving the strategic introduction and transformation of various functional groups on the aromatic ring.

Sequential Functionalization of Aromatic Precursors, e.g., from 2-Allylphenol (B1664045)

A common strategy for synthesizing derivatives of this compound is the sequential functionalization of a readily available aromatic precursor like 2-allylphenol. This approach allows for the controlled introduction of substituents onto the benzene (B151609) ring before or after the O-allylation step. For example, various 2-allylphenol derivatives can be synthesized and subsequently undergo O-allylation to yield the target compounds. researchgate.net

Photochemical cascade reactions of 2-allylphenol derivatives have also been explored to produce functionalized 2,3-dihydrobenzofurans, highlighting the versatility of this precursor in generating molecular diversity. nih.gov

Strategic Incorporation and Transformation of Halogen and Nitro Substituents

The introduction of halogen and nitro groups onto the aromatic ring provides valuable handles for further chemical transformations. Halogenated benzene derivatives are important industrial compounds, and methods for their preparation are well-established. google.com These halogenated intermediates can then be used to synthesize a variety of substituted this compound analogues.

Similarly, nitrobenzene derivatives can be synthesized through various methods, such as the [3+3] annulation of Baylis-Hillman adducts. researchgate.net The nitro group can serve as a precursor for other functional groups or influence the reactivity of the aromatic ring. For example, 1-(allyloxy)-2-nitrobenzene can be synthesized from 2-nitrophenol and allyl bromide.

Green Chemistry Principles Applied to the Synthesis of this compound Systems

The synthesis of this compound, traditionally achieved through the Williamson ether synthesis, often involves the use of volatile organic solvents (VOCs) and stoichiometric amounts of strong bases, leading to significant environmental concerns. The application of green chemistry principles seeks to mitigate these drawbacks by developing cleaner and more efficient synthetic protocols. The key reaction for the synthesis of the target compound is the O-allylation of 2-allylphenol with an allyl halide. Green approaches to this transformation focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the primary goals of green chemistry is to reduce the reliance on conventional organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions represent a significant step towards more sustainable chemical processes. In the context of synthesizing this compound, a solvent-free Williamson ether synthesis approach can be envisioned. This typically involves the reaction of 2-allylphenol with an allyl halide in the presence of a solid base, often with mechanical grinding or gentle heating to facilitate the reaction.

The advantages of solvent-free conditions are numerous, including reduced waste generation, lower processing costs, and enhanced safety. The absence of a solvent can also lead to different reactivity and selectivity compared to solution-phase reactions. For the O-allylation of phenols, solid bases such as potassium carbonate or sodium bicarbonate can be employed, eliminating the need for stronger, more hazardous bases like sodium hydride.

Several studies have demonstrated the feasibility of solvent-free O-alkylation of phenols. For instance, the etherification of various phenols has been successfully carried out by grinding the phenol with an alkyl halide and a solid base like potassium carbonate in a mortar at room temperature, affording the corresponding ethers in good to excellent yields. This method is not only environmentally friendly but also operationally simple.

Ultrasound irradiation has also emerged as a powerful tool for promoting organic reactions under solvent-free or aqueous conditions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to a significant enhancement of reaction rates. The ultrasound-assisted synthesis of allyl aryl ethers has been reported, demonstrating improved yields and shorter reaction times compared to conventional methods. This technique can be particularly beneficial for heterogeneous reactions, such as the O-allylation of a solid phenoxide salt.

Table 1: Representative Data for Solvent-Free O-Allylation of Phenols with Allyl Bromide

| Phenol Derivative | Base | Reaction Conditions | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenol | K₂CO₃ | Grinding, Room Temp. | 1 | 95 |

| 4-Methoxyphenol | K₂CO₃ | Grinding, Room Temp. | 1.5 | 92 |

| 4-Nitrophenol | K₂CO₃ | Grinding, Room Temp. | 0.5 | 98 |

Micellar Catalysis in Allyl Ether Synthesis

Aqueous micellar catalysis has gained significant attention as a green alternative to traditional organic solvents for a plethora of organic transformations. This methodology utilizes surfactants, which self-assemble into micelles in water above their critical micelle concentration (CMC). These micelles act as nanoreactors, providing a hydrophobic core where water-insoluble organic substrates can be solubilized and react, while the bulk solvent remains water. acsgcipr.org

The use of water as a solvent offers inherent safety and environmental benefits. Micellar catalysis further enhances the green credentials of a reaction by often allowing for lower catalyst loadings, milder reaction conditions (such as room temperature), and simplified product isolation. acsgcipr.org The high localized concentration of reactants within the micellar core can lead to significant rate enhancements compared to reactions in dilute organic solvents.

For the synthesis of this compound, micellar catalysis can be applied to the Williamson ether synthesis. The reaction would involve the deprotonation of 2-allylphenol by a base in an aqueous solution containing a surfactant, followed by the reaction with an allyl halide. The surfactant facilitates the interaction between the water-insoluble 2-allylphenol and the allyl halide within the hydrophobic core of the micelles.

Various types of surfactants, including cationic (e.g., cetyltrimethylammonium bromide, CTAB), anionic (e.g., sodium dodecyl sulfate, SDS), and non-ionic (e.g., Triton X-100), can be employed, and the choice of surfactant can influence the reaction efficiency. Research has shown that micellar systems can effectively promote the Williamson ether synthesis for various phenols and alkyl halides, often with high yields and selectivities. researchgate.net

A study on the O-allylation of eugenol (a structurally related phenol with an ortho-methoxy and para-allyl group) using allyl bromide in the presence of CTAB demonstrated the effectiveness of micellar catalysis. The reaction proceeded at room temperature with a good yield, successfully avoiding the high temperatures that can lead to the Claisen rearrangement of the product. researchgate.net This suggests that a similar approach could be successfully applied to the synthesis of this compound from 2-allylphenol.

The following table presents data from the micellar-catalyzed O-allylation of eugenol, which serves as a model for the potential synthesis of this compound under similar green conditions.

Table 2: Micellar Catalytic O-Allylation of Eugenol with Allyl Bromide researchgate.net

| Surfactant | Surfactant Conc. (mM) | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|

Mechanistic Investigations of Rearrangement Reactions Involving 1 Allyloxy 2 Allylbenzene

The Aromatic Claisen Rearrangement: Pathways and Influences

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl aryl ether. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of 1-(allyloxy)-2-allylbenzene, this reaction and its variants have been the subject of detailed mechanistic studies to understand the factors governing its pathway and outcomes.

Elucidation of thewikipedia.orgwikipedia.org-Sigmatropic Shift Mechanism

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.orglscollege.ac.in This intramolecular process is governed by the principles of orbital symmetry, specifically following a suprafacial, stereospecific pathway as predicted by the Woodward-Hoffmann rules. wikipedia.orglibretexts.org Crossover experiments have definitively ruled out an intermolecular mechanism, confirming that the rearrangement occurs within a single molecule. wikipedia.org The reaction is exothermic, driven by the formation of a more stable carbonyl group in the product of the aliphatic Claisen rearrangement. wikipedia.org In the case of aromatic Claisen rearrangements, the reaction is followed by a rearomatization step. organic-chemistry.org

The transition state of the Claisen rearrangement preferably adopts a chair-like conformation, which generally leads to high stereoselectivity in the products. organic-chemistry.orgstereoelectronics.org However, a boat-like transition state is also possible and can result in the formation of side products. organic-chemistry.org For this compound, the initial wikipedia.orgwikipedia.org-sigmatropic shift would lead to an intermediate which then tautomerizes to form the final phenolic product.

Stereoelectronic and Substituent Effects on Rearrangement Outcomes

The regioselectivity and rate of the aromatic Claisen rearrangement are significantly influenced by stereoelectronic and substituent effects. Theoretical calculations and experimental studies on meta-substituted allyl aryl ethers have shown that the electronic nature of the substituent plays a crucial role. chemrxiv.orgstackexchange.comacs.org Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups have a retarding effect. nih.govcdnsciencepub.comacs.org This is attributed to the influence of the substituent on the electron density of the aromatic ring, which in turn affects the stability of the transition state. stackexchange.com

For instance, studies on various substituted allyl aryl ethers have demonstrated that electron-donating groups like methoxy (B1213986) (CH₃O) and methyl (CH₃) increase the reaction rate, whereas electron-withdrawing groups such as cyano (CN) and trifluoromethyl (CF₃) slow it down. nih.govacs.org The position of the substituent on the aromatic ring also dictates the preferred site of rearrangement. In meta-substituted systems, electron-donating groups often favor migration to the position further from the substituent, while electron-withdrawing groups direct the rearrangement to the closer ortho position. lscollege.ac.inchemrxiv.org The regioselectivity is largely governed by the electronic effects of the meta substituent, which influences the relative stability of the conformers and transition states. stackexchange.com

| Substituent | Electronic Nature | Effect on Reaction Rate | Favored Regioisomer (meta-substituted) |

|---|---|---|---|

| -OCH₃ | Electron-donating | Accelerates | Migration further from substituent |

| -CH₃ | Electron-donating | Accelerates | Migration further from substituent |

| -CN | Electron-withdrawing | Retards | Migration closer to substituent |

| -CF₃ | Electron-withdrawing | Retards | Migration closer to substituent |

Catalytic Modulation and Acceleration of the Claisen Rearrangement, e.g., Metal Salt Catalysis

While the thermal Claisen rearrangement often requires high temperatures, the reaction can be significantly accelerated through catalysis. organic-chemistry.org Lewis acids are effective catalysts, activating the substrate and lowering the activation energy of the rearrangement. princeton.educaltech.edu Various metal salts have been shown to catalyze the Claisen rearrangement, including those of ytterbium, aluminum, titanium, and zinc. princeton.educaltech.edu For example, a catalytic amount of a Lewis acid like TiCl₄·(THF)₂ can efficiently promote the reaction with high diastereoselectivity. princeton.edu

Alkali and alkaline-earth metal salts have also been found to catalyze the Claisen rearrangement of certain substrates. oup.comgoogle.com The catalytic effect of alkali metal salts on allyl o- or p-hydroxyphenyl ether is proposed to proceed through the formation of a phenoxide ion, which has a strong electron-releasing effect that promotes the rearrangement. oup.com Alkaline-earth-metal triflate and triflimide salts, such as those of magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba), are also effective catalysts for the Claisen rearrangement of allyl aryl ethers. google.com The development of catalytic, and particularly enantioselective, Claisen rearrangements is an active area of research, with chiral metal complexes being employed to control the stereochemical outcome. nih.govscispace.com

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Lewis Acids | Yb(OTf)₃, AlCl₃, TiCl₄·(THF)₂, ZnBr₂ | Activate the substrate, can be used in catalytic amounts. princeton.educaltech.edu |

| Alkali Metal Salts | Na⁺, K⁺ salts | Effective for hydroxy-substituted aryl ethers, proceeds via phenoxide formation. oup.com |

| Alkaline-Earth Metal Salts | Mg(OTf)₂, Ca(OTf)₂, Sr(OTf)₂, Ba(OTf)₂ | Effective for allyl aryl ethers. google.com |

| Chiral Metal Complexes | Cu(II)-bisoxazoline, Pd(II) complexes | Enable enantioselective rearrangements. nih.govscispace.comnsf.gov |

Olefin Isomerization-Claisen Rearrangement (ICR) Tandem Processes

A significant advancement in the application of the Claisen rearrangement is its integration into tandem or cascade reactions. One such powerful strategy is the olefin isomerization-Claisen rearrangement (ICR) sequence. pitt.edunih.gov In this process, a catalytic isomerization of an allyl group precedes the Claisen rearrangement. For instance, iridium(I) catalysts can isomerize a bis(allyl) ether to an allyl vinyl ether, which then undergoes a highly diastereoselective wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating to yield syn-2,3-dialkyl-4-pentenal derivatives. pitt.edunih.gov

This tandem approach offers a convenient route to complex products from readily available starting materials and allows for excellent stereocontrol. pitt.edu The isomerization step can be catalyzed by various transition metal complexes, including those of rhodium and ruthenium. polimi.itnih.gov These tandem processes highlight the synthetic utility of combining catalytic olefin isomerization with the inherent stereoselectivity of the Claisen rearrangement.

Intramolecular Cyclization and Olefin Metathesis Reactions

Beyond the Claisen rearrangement, the diallylic nature of this compound makes it an ideal substrate for investigating intramolecular cyclization reactions, particularly those mediated by olefin metathesis.

Ring-Closing Metathesis (RCM) for Benzoxepine (B8326511) Scaffolds from this compound

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds. nih.govunisa.it In the case of diene substrates like this compound and its derivatives, RCM provides a direct route to seven-membered heterocyclic rings. Specifically, the RCM of this compound derivatives, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, leads to the formation of benzoxepine scaffolds. researchgate.net

The efficiency of the RCM reaction can be influenced by the substitution pattern on the aromatic ring. researchgate.net For example, while certain substitution patterns can have a negative impact on the catalyst's performance, others allow for the quantitative formation of the desired cyclized product. researchgate.net This methodology has been successfully applied to the synthesis of various flavonoid and neoflavonoid structures, demonstrating the versatility of RCM in constructing complex, biologically relevant molecules from simple diallylic precursors. researchgate.netarkat-usa.org The combination of a Claisen rearrangement to introduce an allyl group followed by RCM represents a powerful synthetic strategy. arkat-usa.org

Acyclic Diene Metathesis (ADMET) in Polymerization of this compound Analogues

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the removal of a small volatile alkene, typically ethylene (B1197577). nih.gov This method is particularly effective for the synthesis of polymers with well-defined structures, including those containing functional groups that might be sensitive to other polymerization techniques. researchgate.netresearchgate.net The polymerization of analogues of this compound, which are α,ω-dienes containing both aromatic and ether functionalities, can be achieved using olefin metathesis catalysts, most commonly ruthenium-based complexes. The choice of catalyst is critical and significantly influences the outcome, such as molecular weight and stereochemistry of the resulting polymer. mdpi.comscirp.org

The polymerization of aromatic-containing dienes, such as 2,7-divinyl-9,9-dialkylfluorenes, serves as an excellent model for understanding the potential ADMET polymerization of this compound analogues. Research has shown that second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are effective for these transformations. For instance, the polymerization of 2,7-divinyl-9,9-di-n-octylfluorene using catalysts like RuCl₂(CHPh)(IMesH₂)(PCy₃) (a second-generation Grubbs catalyst) and RuCl₂(CH-2-OⁱPr-C₆H₄)(IMesH₂) (Hoveyda-Grubbs second-generation catalyst) proceeds to yield high molecular weight polymers. mdpi.comscirp.org In contrast, first-generation Grubbs catalysts often show little to no activity for the polymerization of such sterically demanding or electronically deactivated monomers. mdpi.com The reaction is typically conducted in a solvent like toluene (B28343) or dichloromethane (B109758) under vacuum to facilitate the removal of ethylene and drive the reaction toward the polymer product. mdpi.comscirp.org

The data below, derived from studies on 2,7-divinyl-9,9-dialkylfluorene, illustrates the impact of catalyst selection and monomer structure on the ADMET polymerization of aromatic dienes.

Table 1: ADMET Polymerization of 2,7-Divinyl-9,9-dialkylfluorene (DVF) with Ruthenium Catalysts Data sourced from studies on fluorene-based monomers as analogues. mdpi.comscirp.org

Radical-Mediated Intramolecular Cyclization Pathways

Radical-mediated reactions offer powerful methods for the construction of complex cyclic frameworks from unsaturated precursors like this compound and its derivatives. nih.gov These pathways often proceed under mild conditions and exhibit high functional group tolerance. A notable example is the visible-light-induced radical cascade cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes, which are structurally related to this compound. rsc.org

In a specific study, a cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes was developed using Eosin Y as a metal-free organic photocatalyst. rsc.org The reaction is initiated by visible light irradiation, which excites the photocatalyst. The excited photocatalyst then facilitates the generation of a sulfonyl radical from a sulfonyl chloride. This radical adds to the vinyl group of the substrate, initiating a cascade. The subsequent intramolecular cyclization involves the attack of the newly formed radical onto the proximate allyl group, leading to the formation of a seven-membered benzoxepine ring. This process demonstrates a novel pathway for constructing complex heterocyclic systems from simple acyclic precursors. The reaction proceeds smoothly in the presence of a base such as sodium carbonate and affords the sulfonated benzoxepine products in good yields. rsc.org

The scope of this radical cyclization is broad, tolerating various substituents on the aryl rings of both the vinyl group and the sulfonyl chloride. rsc.org This tolerance allows for the synthesis of a diverse library of substituted benzoxepines.

Table 2: Visible-Light-Induced Radical Cyclization of 1-(Allyloxy)-2-(1-arylvinyl)benzene Analogues Data sourced from a study on the synthesis of sulfonated benzoxepines. rsc.org

Other radical-mediated pathways for analogous systems have also been explored. For example, silver-promoted radical cascade reactions of 2-allyloxybenzaldehydes with difluoroarylacetic acids have been used to synthesize chroman-4-one derivatives. nih.gov These diverse strategies highlight the versatility of radical chemistry in transforming simple allyloxy aryl compounds into valuable and complex heterocyclic structures. nih.gov

Further Chemical Reactivity and Synthetic Transformations of 1 Allyloxy 2 Allylbenzene

Cross-Coupling Strategies Employing Allyl and Allyloxy Moieties

The dual allyl groups in 1-(allyloxy)-2-allylbenzene and its derivatives are prime candidates for intramolecular and intermolecular cross-coupling reactions, offering pathways to cyclic compounds and more complex structures.

A key strategy that leverages both functionalities is ring-closing metathesis (RCM). wikipedia.org This powerful reaction enables the formation of unsaturated rings through the intramolecular reaction of two alkene groups, catalyzed by transition metals like ruthenium or tungsten. wikipedia.org For instance, derivatives of this compound, specifically 1-(allyloxy)-2-[1-(phenyl)vinyl]benzene, can undergo RCM to produce neoflav-3-enes. researchgate.net In these reactions, the Grubbs second-generation catalyst is often employed, facilitating the cyclization to form a benzopyran ring system, a core structure in many natural products. researchgate.netarkat-usa.org The efficiency of RCM can be high, with some neoflav-3-ene derivatives forming in quantitative yield. researchgate.net

The allyl ether moiety itself can participate in cross-coupling reactions. While traditionally considered less reactive than allylic halides or acetates, allylic ethers can act as electrophiles in nickel-catalyzed cross-coupling reactions with Grignard reagents (arylmagnesium reagents). nih.gov This approach, using pincer-type nickel(II) complexes, allows for the formation of C(sp³)–C(sp²) bonds, yielding various allylbenzene (B44316) derivatives. nih.gov The regioselectivity of these reactions often favors the linear product, proceeding through a π-allyl nickel intermediate. nih.gov Similarly, cobalt-catalyzed cross-coupling of allylic ethers with Grignard reagents has also been shown to produce linear products. nih.gov

Furthermore, palladium-catalyzed reactions are central to manipulating allyl groups. The allyl-allyl cross-coupling reaction provides a direct route to 1,5-dienes, which are important synthetic building blocks. nih.gov These reactions can be designed to be highly regioselective and enantioselective, offering control over the formation of new C(sp³)–C(sp³) bonds. nih.gov

| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | 1-(allyloxy)-2-[1-(phenyl)vinyl]benzene derivative | Grubbs 2nd Gen. Catalyst | Neoflav-3-ene | researchgate.net |

| Allylic Ether Cross-Coupling | Allylic Aryl Ethers | Nickel Pincer Complex / Arylmagnesium Reagent | Allylbenzene Derivatives | nih.gov |

| Allyl-Allyl Cross-Coupling | Allenes with Allyl Substituent | Palladium Catalyst / BQ | acs.orgDendralenes | nih.gov |

| Allylic Amination | Allylic Phenyl Ethers | [Pd(allyl)Cl]₂ / DPEphos | Allylated Amines | nih.gov |

Selective Functionalization of Aromatic and Aliphatic C-H Bonds

The selective functionalization of carbon-hydrogen (C-H) bonds is a highly desirable strategy in organic synthesis for its atom economy. In molecules like this compound, there is competition between aromatic C(sp²)–H bonds and aliphatic (allylic) C(sp³)–H bonds.

A significant challenge in the reaction of allylbenzenes with aryl halides under palladium catalysis is the prevalence of the Heck reaction, which typically functionalizes the vinyl C-H bond. nih.gov However, by employing a strong base such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), this pathway can be overridden. nih.govnih.gov This approach facilitates a deprotonative cross-coupling process (DCCP) where the weakly acidic allylic C(sp³)–H bond is deprotonated. nih.gov The resulting allyllithium intermediate undergoes transmetallation to the palladium catalyst, leading to α-arylated products (1,1-diarylprop-2-enes) that are inaccessible via the Heck pathway. nih.govnih.gov This catalyst-controlled process demonstrates high regioselectivity for the aliphatic C-H bond. nih.gov

Palladium catalysis can also be used for the regioselective C–H functionalization and annulation of amides with allylbenzenes. acs.orgnih.govacs.orgresearchgate.net These reactions proceed through a sequence involving C(sp²)–H allylation, aminopalladation, β-hydride elimination, and isomerization to construct valuable heterocyclic structures like isoquinolinones and pyridinones. acs.orgnih.govacs.orgresearchgate.net

Furthermore, nickel-catalyzed hydroheteroarylation of allylarenes with pyridine (B92270) showcases switchable regioselectivity. rsc.orgacs.orgnycu.edu.tw By choosing the appropriate ligand and incorporating a Lewis acid co-catalyst like AlMe₃, the reaction can be directed to produce either linear or branched products, demonstrating sophisticated control over C-H activation and alkene isomerization pathways. rsc.orgacs.orgnycu.edu.tw

| Reaction Type | Target C-H Bond | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Deprotonative Cross-Coupling | Allylic C(sp³)–H | Pd(OAc)₂ / PCy₃ / LiN(SiMe₃)₂ | Overrides Heck pathway; high α-selectivity. | nih.gov |

| C–H Annulation | Aromatic C(sp²)–H | Pd(TFA)₂ / Cu(OAc)₂ | Forms isoquinolinones from aryl amides. | acs.org |

| Hydroheteroarylation | Aromatic C(sp²)–H | Ni/NHC Ligand / AlMe₃ | Switchable regioselectivity (linear vs. branched). | acs.org |

Controlled Oxidative and Reductive Manipulations

The double bonds within the allyl groups of this compound are susceptible to both oxidative and reductive transformations. Controlling the selectivity of these reactions is crucial for targeted synthesis.

Oxidative Manipulations: The Wacker-Tsuji oxidation is a classic palladium-catalyzed method to convert terminal alkenes into methyl ketones. researchgate.netscispace.com However, variations of this reaction can lead to different outcomes. For instance, water-soluble palladium nanoparticles have been shown to catalyze the anti-Markovnikov oxidation of allyl benzene (B151609), yielding 3-phenylpropanal (B7769412) instead of the expected ketone. nih.govsemanticscholar.org This unusual selectivity is attributed to the presence of benzylic hydrogens, which facilitate the formation of a π-allyl palladium intermediate. nih.govsemanticscholar.org Photocatalytic conditions have also been developed for the Markovnikov Wacker-Tsuji oxidation of allylarenes. researchgate.net

The selective oxidation of one double bond in a 1,4-diene system, which is structurally related to the core of this compound, can be achieved using reagents like selenium dioxide. acs.org The chemoselectivity of such allylic oxidations typically favors the most electron-rich double bond. acs.org

Reductive Manipulations: Selective reduction of other functional groups on the aromatic ring without affecting the allyl or allyloxy moieties is a common requirement in multi-step synthesis. For example, a nitro group on an allyloxy-allylbenzene scaffold can be selectively reduced to an amine using reagents like zinc (Zn) powder and ammonium (B1175870) chloride (NH₄Cl) or through catalytic hydrogenation. libretexts.orgnowgonggirlscollege.co.incommonorganicchemistry.com Catalytic hydrogenation using H₂ with a palladium on carbon (Pd/C) catalyst is a standard method for nitro group reduction. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is an effective alternative. commonorganicchemistry.com These methods are generally mild enough to leave alkene functionalities intact. nowgonggirlscollege.co.in

The hydrogenation of the aromatic ring itself or the selective hydrogenation of one of the allyl groups while leaving the other untouched presents a significant challenge. Homogeneous catalysts, such as ruthenium complexes, have been developed for the carbocycle-selective hydrogenation of fused heteroarenes, suggesting that with appropriate catalyst design, selective reductions of the benzene ring in this compound could be possible. nih.govuni-bayreuth.de Similarly, nickel-catalyzed 1,4-hydroboration of 1,3-dienes followed by oxidation provides a route to stereodefined allylic 1,4-diols, showcasing methods for the selective functionalization of diene systems. nih.gov

| Transformation | Reagents/Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Anti-Markovnikov Oxidation | Water-Soluble Pd Nanoparticles / O₂ | Aldehyde | Anti-Markovnikov | nih.govsemanticscholar.org |

| Markovnikov Oxidation | PdCl₂(MeCN)₂ / Photosensitizer / Blue Light | Methyl Ketone | Markovnikov | researchgate.net |

| Nitro Group Reduction | Zn / NH₄Cl | Amine | Chemoselective for nitro group | libretexts.orgnowgonggirlscollege.co.in |

| Nitro Group Reduction | H₂ / Pd/C or Raney Nickel | Amine | Chemoselective for nitro group | commonorganicchemistry.com |

Advanced Spectroscopic Characterization for Synthetic Verification of 1 Allyloxy 2 Allylbenzene and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 1-(allyloxy)-2-allylbenzene and its derivatives.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For derivatives of this compound, characteristic signals are observed for the aromatic protons and the protons of the allyl and allyloxy groups.

For instance, in the case of 1-allyl-2-(allyloxy)-3-methoxy benzene (B151609) , the vinylidene protons of the allyloxy group are observed as a multiplet at 5.26 ppm. asianpubs.org This downfield shift, compared to the 5.05 ppm signal for the vinylidene protons of the allyl group, is attributed to the electron-withdrawing effect of the adjacent oxygen atom. asianpubs.org The two protons of the -OCH₂- group in the allyloxy moiety are confirmed by a doublet at 4.57 ppm. asianpubs.org

In a different derivative, 3-allyl-2-(allyloxy)-5-bromoaniline , the aromatic protons H-3 and H-5 appear as doublets at 6.69 ppm and 6.76 ppm, respectively, with a coupling constant of 2.4 Hz. mdpi.com The multiplet signals for the vinyl protons of the two allyl groups are observed between 5.87 and 6.13 ppm. mdpi.com The methylene (B1212753) protons of the allyloxy group (-OCH₂) are identified as a doublet of triplets at 4.32 ppm, while the methylene protons of the C-allyl group (-CH₂) appear as a doublet of triplets at 3.34 ppm. mdpi.com

A summary of the ¹H NMR spectral data for a derivative is presented in the interactive table below.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-allyl-2-(allyloxy)-5-bromoaniline | H-5 | 6.76 | d | 2.4 |

| H-3 | 6.69 | d | 2.4 | |

| -CH= (allyl & allyloxy) | 6.13–6.03 | m | ||

| =CH₂ (allyl & allyloxy) | 5.97–5.87 | m | ||

| =CH₂ (allyloxy) | 5.43 | dq | 17.2, 1.7 | |

| =CH₂ (allyloxy) | 5.28 | dq | 10.5, 1.4 | |

| =CH₂ (allyl) | 5.14–5.04 | m | ||

| -OCH₂- | 4.32 | dt | 5.5, 1.4 | |

| NH₂ | 3.82 | s | ||

| C-CH₂- | 3.34 | dt | 6.6, 1.5 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

For 1-allyl-2-(allyloxy)-3-methoxy benzene , the ¹³C NMR spectrum shows thirteen distinct peaks, corresponding to the thirteen carbon atoms in the molecule. asianpubs.org Key signals confirming the presence of the allyloxy group are found at 69.96 ppm (-OCH₂), 117.73 ppm (=CH₂), and 137.62 ppm (=CH). asianpubs.org

In the case of 3-allyl-2-(allyloxy)-5-bromoaniline , the ¹³C NMR spectrum displays characteristic shifts that confirm its structure. The carbon atoms of the benzene ring show signals at 143.17, 141.48, 122.19, 117.27, 116.57, and 116.36 ppm. The carbons of the allyl and allyloxy groups are observed at 136.38, 135.12, 133.65, 117.65 ppm (vinylic carbons), 72.98 ppm (-OCH₂), and 33.68 ppm (C-CH₂). mdpi.com

The ¹³C NMR spectral data for a derivative is summarized in the interactive table below.

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 1-allyl-2-(allyloxy)-3-methoxy benzene | -OCH₂ (allyloxy) | 69.96 |

| =CH₂ (allyloxy) | 117.73 | |

| =CH (allyloxy) | 137.62 | |

| 3-allyl-2-(allyloxy)-5-bromoaniline | Aromatic C | 143.17, 141.48, 122.19, 117.27, 116.57, 116.36 |

| Vinylic C (allyl & allyloxy) | 136.38, 135.12, 133.65, 117.65 | |

| -OCH₂ (allyloxy) | 72.98 | |

| C-CH₂- (allyl) | 33.68 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups present.

In the synthesis of 1-allyl-2-(allyloxy)-3-methoxy benzene from o-eugenol, the disappearance of the broad hydroxyl (-OH) stretching frequency in the range of 3500-3400 cm⁻¹ provides clear evidence of a successful O-allylation reaction. asianpubs.org

For the derivative 3-allyl-2-(allyloxy)-5-bromoaniline , the IR spectrum exhibits characteristic absorption bands that confirm its structure. mdpi.com The N-H stretching vibrations of the primary amine group appear as two distinct bands at 3467 cm⁻¹ and 3374 cm⁻¹. mdpi.com The presence of the C=C double bonds in the allyl groups is indicated by the absorption at 1608 cm⁻¹. mdpi.com The stretching vibration of the C-O-C ether linkage is observed at 1195 cm⁻¹, and a band at 674 cm⁻¹ is attributed to the C-Br bond. mdpi.com The =C-H and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also observed at 3077 cm⁻¹ and 2919 cm⁻¹, respectively. mdpi.com

A summary of the key IR absorption bands for a derivative is provided in the interactive table below.

| Compound | Functional Group | Absorption Frequency (cm⁻¹) |

| 3-allyl-2-(allyloxy)-5-bromoaniline | N-H stretch (amine) | 3467, 3374 |

| =C-H stretch (alkene) | 3077 | |

| C-H stretch (alkane) | 2919 | |

| C=C stretch (alkene) | 1608 | |

| C-O-C stretch (ether) | 1195 | |

| C-Br stretch | 674 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For 1-allyl-2-(allyloxy)-3-methoxy benzene , the mass spectrum shows a molecular ion peak [M]⁺ at m/z 204, which corresponds to its molecular weight. asianpubs.org A prominent base peak is observed at m/z 163, resulting from the loss of an allyl group (a mass of 41 u), which is a characteristic fragmentation for this type of compound. asianpubs.org

In the analysis of (2-Allyloxyethyl)benzene , a related compound, the gas chromatography-mass spectrometry (GC-MS) data reveals a base peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment for compounds containing a benzyl (B1604629) group. nih.gov Other significant fragments are observed at m/z 105, 41, 39, and 71. nih.gov

The low-resolution mass spectrum of 3-allyl-2-(allyloxy)-5-bromoaniline shows the molecular ion peaks at m/z 267 and 269, with the characteristic isotopic pattern for a compound containing one bromine atom. mdpi.com

This fragmentation information is invaluable for confirming the connectivity of the atoms within the molecule and for distinguishing between isomers.

A summary of the mass spectrometry data for a derivative is presented in the interactive table below.

| Compound | m/z (Mass-to-charge ratio) | Assignment | Relative Intensity |

| 1-allyl-2-(allyloxy)-3-methoxy benzene | 204 | [M]⁺ | 40% |

| 163 | [M - C₃H₅]⁺ | 100% (Base Peak) | |

| (2-Allyloxyethyl)benzene | 91 | [C₇H₇]⁺ | 99.99% (Base Peak) |

| 105 | 65.35% | ||

| 41 | 55.97% | ||

| 39 | 17.28% | ||

| 71 | 15.19% | ||

| 3-allyl-2-(allyloxy)-5-bromoaniline | 267 | [M]⁺ | |

| 269 | [M+2]⁺ |

Computational and Theoretical Approaches to 1 Allyloxy 2 Allylbenzene Reactivity

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating the energetic landscape of chemical reactions. For the Claisen rearrangement of aryl allyl ethers, these methods provide detailed information about the activation energies, reaction enthalpies, and the geometries of transient species like transition states. nih.govtue.nl

The rearrangement of an allyl aryl ether proceeds via a cyclic transition state to form a dienone intermediate, which subsequently tautomerizes to the final stable phenol (B47542) product. organic-chemistry.org Computational studies have successfully modeled this entire pathway, confirming that the initial sigmatropic rearrangement is the rate-determining step. nsf.govnih.gov

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the reaction pathways of the Claisen rearrangement due to its balance of computational cost and accuracy. pku.edu.cnresearchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the reactant, transition state, intermediate, and product.

The mechanism for the Claisen rearrangement of allyl phenyl ether, a model for 1-(allyloxy)-2-allylbenzene, involves the breaking of a C-O bond and the formation of a new C-C bond in a concerted fashion. rsc.org DFT studies using functionals like B3LYP and M06-2X have been employed to optimize the geometries of the stationary points along the reaction coordinate. nih.govrsc.org The reaction proceeds from the allyl phenyl ether (reactant) through a high-energy transition state to form an intermediate, 6-allylcyclohexa-2,4-dien-1-one, which then undergoes a rapid tautomerization to yield the final product, 2-allylphenol (B1664045). rsc.orgresearchgate.net

The activation energy for the rate-determining rearrangement step has been calculated using various DFT functionals. These calculations show some variability depending on the functional and basis set used, but they consistently predict a significant energy barrier, which aligns with the experimental observation that these reactions typically require heat. nih.govtue.nl For instance, the activation barrier for the rearrangement of allyl phenyl ether has been computed to be in the range of 27-40 kcal/mol, depending on the computational level. nih.govrsc.org

| DFT Functional | Basis Set | Calculated ΔE‡ (kcal/mol) | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | 27.3 | nih.gov |

| M06-2X | 6-311++G(d,p) | 34.5 | nih.gov |

| PBE0 | 6-311+G(d,p) | 29.4 | nih.gov |

| B3LYP | 6-31G(d) | 39.7 | rsc.org |

The heart of the Claisen rearrangement is the pericyclic transition state, a six-membered ring structure where bond reorganization occurs. organic-chemistry.org Computational analysis provides a detailed picture of this fleeting structure. For the rearrangement of allyl phenyl ether, the transition state adopts a chair-like conformation, which is generally favored over the boat conformation. organic-chemistry.org

DFT calculations have been used to optimize the geometry of this transition state. The analysis reveals the extent of bond breaking and bond formation at this critical point. In the transition state for allyl phenyl ether, the distance of the breaking C-O bond is significantly elongated compared to the reactant, while the forming C-C bond distance is substantially shorter than the sum of their van der Waals radii, indicating a concerted but asynchronous process. rsc.org

Topological analysis of the Electron Localization Function (ELF) derived from DFT calculations offers even deeper insight, showing the evolution of chemical bonds throughout the reaction. rsc.orgresearchgate.net This analysis confirms that the C-C bond formation occurs after the system passes the transition state, while the C-O bond cleavage is a more complex process that begins earlier. rsc.org

| Bond | Description | Calculated Distance (Å) | Reference |

|---|---|---|---|

| C-O | Breaking Bond | ~2.1 | rsc.org |

| C-C | Forming Bond | ~2.2 | rsc.org |

Mechanistic Predictions and Validation through Computational Models

Computational models serve not only to describe known mechanisms but also to predict reactivity and validate experimental findings. caltech.edu By calculating reaction barriers and exploring different potential pathways, these models can explain substituent effects, regioselectivity, and the influence of catalysts or solvents. nsf.govnih.gov

For the aromatic Claisen rearrangement, computational studies have successfully rationalized how substituents on the aromatic ring can influence the reaction rate. tue.nlnsf.gov For example, calculations have shown that electron-donating groups can slightly increase the rate of the initial rearrangement step. tue.nl These predictions are invaluable for designing synthetic strategies.

Furthermore, computational results can be validated against experimental data. For instance, calculated activation free energies can be used to estimate reaction rate constants via transition state theory, which can then be compared to experimentally measured kinetics. researchgate.net The agreement between computed and experimental outcomes lends strong support to the proposed mechanism. researchgate.net In cases of unexpected reaction outcomes, computational exploration of various plausible mechanisms can identify the correct pathway, which might involve complex cascades of pericyclic reactions. caltech.edu The synergy between computational modeling and experimental work is a powerful tool for achieving a comprehensive understanding of reaction mechanisms. caltech.edu

Synthetic Applications and Derivative Chemistry of 1 Allyloxy 2 Allylbenzene in Complex Molecule Synthesis

Utility as a Versatile Building Block in Organic Synthesis

The dual functionality of 1-(allyloxy)-2-allylbenzene makes it a highly adaptable precursor in synthetic chemistry. The presence of both an allyl ether and an allylbenzene (B44316) moiety allows for selective and sequential reactions, providing a pathway to a wide range of derivatives. mdpi.comresearchgate.net This versatility is central to its utility in constructing complex molecules. For instance, the distinct reactivity of the two allyl groups can be harnessed to introduce different functional groups in a controlled manner. mdpi.comresearchgate.net

The strategic placement of these groups on the benzene (B151609) ring also allows for the exploration of electronic and steric effects in various chemical transformations. Researchers have utilized this compound to study and develop new synthetic methodologies, including transition metal-free C-H activation protocols. mdpi.comniscpr.res.in The ability to selectively modify either the allyl ether or the allylbenzene group, or to engage both in concerted reactions, underscores its importance as a foundational molecule in the synthesis of more elaborate structures. mdpi.comresearchgate.net

A notable example of its application is in the synthesis of functionalized anilines. A multi-step synthesis starting from 2-allylphenol (B1664045) allows for the introduction of nitro and bromo groups, followed by allylation to form a derivative of this compound, which is then reduced to the corresponding aniline (B41778). mdpi.comresearchgate.net This process highlights the compound's role in creating electron-rich aromatic systems with potential applications in medicinal chemistry and material science. mdpi.compsu.edu

Construction of Fused Heterocyclic and Polycyclic Architectures, e.g., Benzopyran Derivatives

A significant application of this compound and its derivatives lies in the synthesis of fused heterocyclic and polycyclic systems. These structural motifs are prevalent in many biologically active natural products and pharmaceutical agents. psu.edubham.ac.uk Benzopyrans, also known as chromenes, are a prominent class of heterocyclic compounds whose synthesis can be achieved using precursors derived from this compound. niscpr.res.inpsu.edunih.gov

The synthesis of benzopyran derivatives often involves intramolecular cyclization reactions. For example, radical-mediated cyclization of 2-(allyloxy)arylaldehydes, which can be conceptually linked to the reactivity of this compound derivatives, provides a pathway to chroman-4-ones. nih.gov These reactions can be initiated to form a carbon-centered radical that subsequently cyclizes onto the aromatic ring to construct the pyran ring system.

Furthermore, palladium-catalyzed Heck-type coupling reactions of 8-allylcoumarins (a type of benzopyran-2-one) with diazonium salts have been reported to yield complex chalcone-coumarin hybrids. acs.org This demonstrates the utility of the allyl group, a key feature of this compound, in forming new carbon-carbon bonds to build intricate polycyclic structures. The strategic use of isomerization and ring-closing metathesis (RCM) reactions on allylated precursors also provides a powerful method for constructing a variety of benzo-fused heterocycles. core.ac.ukresearchgate.net

Precursors for the Synthesis of Polyfunctional Organic Compounds

The term "polyfunctional organic compounds" refers to molecules that possess multiple functional groups. openstax.orgyoutube.com this compound serves as an excellent starting material for the synthesis of such compounds due to its inherent dual functionality. mdpi.com The two allyl groups can be independently or simultaneously transformed into a variety of other functional groups, leading to a diverse array of substituted aromatic compounds.

For example, the olefinic double bonds in the allyl groups can undergo oxidation to form aldehydes, ketones, or carboxylic acids. Conversely, they can be reduced to the corresponding saturated alkyl chains. These transformations allow for the introduction of a wide range of functionalities, making the resulting molecules valuable intermediates in further synthetic endeavors.

The synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol exemplifies the creation of a polyfunctional molecule. mdpi.comresearchgate.net This compound incorporates an allyl ether, an allyl group, a bromo substituent, and an amino group on the benzene ring. mdpi.comresearchgate.net Each of these functional groups offers a handle for subsequent chemical modifications, thereby providing access to a large chemical space of complex molecules.

Diversification through Functionalized Aniline and Phenol (B47542) Derivatives

The synthesis of functionalized anilines and phenols is a cornerstone of organic chemistry, as these motifs are present in a vast number of pharmaceuticals, agrochemicals, and dyes. mdpi.compsu.eduoregonstate.eduorganic-chemistry.org this compound and its precursors are instrumental in generating a variety of these important derivatives.

A multi-step synthesis starting from 2-allylphenol demonstrates a clear pathway to a highly functionalized aniline. mdpi.comresearchgate.net The process involves nitration, bromination, allylation to form a this compound derivative, and finally, reduction of the nitro group to an aniline. mdpi.comresearchgate.net This route provides a method for producing an electron-rich aniline with both an allyl and an allyloxy group, as well as a bromine atom, offering multiple points for further chemical elaboration. mdpi.comresearchgate.net

Similarly, the phenolic precursors to this compound, such as 2-allylphenol, can be subjected to various electrophilic substitution reactions to introduce a range of substituents onto the aromatic ring. oregonstate.eduorganic-chemistry.org Subsequent allylation of the hydroxyl group then yields a diverse library of this compound derivatives. These derivatives can then be carried forward to create even more complex and highly substituted phenolic systems.

The following table summarizes a synthetic route to a functionalized aniline derivative starting from 2-allylphenol, which proceeds through an intermediate related to this compound:

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Allylphenol | HNO₃/H₂SO₄ | 2-Allyl-6-nitrophenol | 15% |

| 2 | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72% mdpi.com |

| 3 | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃ | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% mdpi.com |

| 4 | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98% mdpi.com |

This table is based on the synthetic pathway described in the cited literature. mdpi.com

Role in Polymer Chemistry and Material Science Precursor Development

The presence of polymerizable allyl groups makes this compound and its derivatives attractive monomers for polymer chemistry and the development of new materials. asianpubs.orgrsc.orgchemscene.com Allyl monomers are known to participate in various polymerization reactions, leading to polymers with unique properties. chemscene.com

For example, a derivative, 1-allyl-2-(allyloxy)-3-methoxybenzene, has been shown to undergo polymerization via acyclic diene metathesis (ADMET). asianpubs.org This reaction allows for the synthesis of a polymer from a natural product-derived substrate, highlighting the potential for creating sustainable materials. asianpubs.org The resulting polymers can possess interesting thermal and mechanical properties, which can be tuned by the specific structure of the monomer.

Furthermore, the copolymerization of ethylene (B1197577) with polar allylbenzene monomers has been achieved using phosphine-sulfonate Pd(II) catalysts. rsc.org This approach overcomes the challenges typically associated with the polymerization of polar allyl monomers, leading to significantly enhanced catalytic activities. rsc.org The incorporation of functional groups, such as those present in derivatives of this compound, into the polymer backbone can impart specific functionalities to the final material, opening up possibilities for applications in areas like coatings, adhesives, and advanced composites. chemscene.com The synthesis of polysiloxanes bearing pendant aryl moieties derived from an allylbenzene has also been reported, demonstrating the utility of these compounds in creating specialty polymers with tailored properties. researchgate.net

Q & A

What are the common synthetic routes for 1-(Allyloxy)-2-allylbenzene and its derivatives?

Level: Basic

Methodological Answer:

The synthesis typically involves functionalization of phenol derivatives via allylation. For example:

- Stepwise Allylation: Starting with 2-iodophenol, allyl bromide is used to introduce the allyloxy group via nucleophilic substitution under basic conditions .

- Diels-Alder Precursors: Derivatives like 1-(allyloxy)-2-(1-arylvinyl)benzenes are synthesized via Grignard reactions. For instance, 2'-allyloxyacetophenone reacts with phenylmagnesium bromide in the presence of Al(OTf)₃, followed by dehydration .

- Halogenation: Brominated derivatives (e.g., 1-(allyloxy)-2-bromo-3-methoxybenzene) are prepared using bromination agents like NBS or direct substitution .

Key Considerations:

- Use inert atmospheres (e.g., argon) to prevent oxidation .

- Purification via column chromatography or recrystallization ensures high yields (52–94% reported) .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming substitution patterns. For example, vinyl protons in allyl groups resonate at δ 5.1–5.8 ppm, while aromatic protons show splitting patterns dependent on substituents .

- IR Spectroscopy: Allyl ether C-O stretches appear near 1200–1250 cm⁻¹, and vinyl C=C stretches at ~1640 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 218 for C₁₃H₁₄O₃ derivatives) confirm molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.